(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide
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Description
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H12BrN3O2S and its molecular weight is 414.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds similar to "(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide" has primarily focused on their synthesis and potential applications. For instance, the synthesis and characterization of acrylamide derivatives have been a subject of interest due to their varied applications. One study reports the synthesis of polymerizable protein monomers for protein-acrylamide hydrogel formation, indicating the versatility of acrylamide derivatives in creating functional materials with potential biomedical applications (Xiao & Tolbert, 2009).
Herbicidal Activity
Compounds structurally related to the one have been synthesized as herbicidal agents. A study on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated good herbicidal activities, indicating the potential agricultural applications of these compounds (Wang et al., 2004).
Cytotoxicity and Anticancer Activity
Focused library development has been conducted on 2-phenylacrylamides as broad-spectrum cytotoxic agents. These studies aim at enhancing the potency against cancer cell lines, showcasing the potential of acrylamide derivatives in oncological research (Tarleton et al., 2013).
Antimicrobial and Quorum Sensing Inhibition
Investigations into the antimicrobial properties and the ability to interfere with microbial communication of furan and thiazole derivatives highlight the potential of these compounds in addressing bacterial infections and biofilm formation (Benneche et al., 2008).
Properties
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKDHPJNUFQHH-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.